molecular formula C28H60ClNO2 B12576656 3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride CAS No. 477578-81-7

3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride

Cat. No.: B12576656
CAS No.: 477578-81-7
M. Wt: 478.2 g/mol
InChI Key: GJDVTLXPBMXCHU-UHFFFAOYSA-M
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Description

3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Preparation of the Intermediate: The docosyloxy group is introduced to the intermediate compound through an etherification reaction.

    Quaternization: The intermediate is then reacted with trimethylamine in the presence of an alkyl halide, such as methyl chloride, to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of the starting materials.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to investigate membrane interactions and permeability.

    Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic regions, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction allows it to:

    Disrupt Membranes: By integrating into lipid bilayers, it can alter membrane permeability.

    Enhance Solubility: Increases the solubility of hydrophobic compounds in aqueous solutions.

    Facilitate Drug Delivery: Enhances the transport of drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.

    Dodecyltrimethylammonium chloride: Similar structure but with a dodecyl group instead of a docosyloxy group.

Uniqueness

3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unique due to its long docosyloxy chain, which provides enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong surfactant properties.

Properties

CAS No.

477578-81-7

Molecular Formula

C28H60ClNO2

Molecular Weight

478.2 g/mol

IUPAC Name

(3-docosoxy-2-hydroxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C28H60NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29(2,3)4;/h28,30H,5-27H2,1-4H3;1H/q+1;/p-1

InChI Key

GJDVTLXPBMXCHU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

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